N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Vue d'ensemble

Description

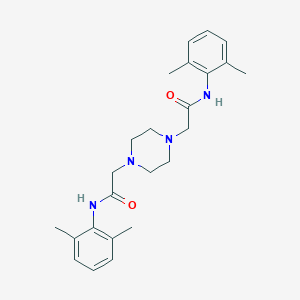

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique molecular structure, which includes a piperazine ring and dimethylanilino groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neuroprotective Agent

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide has been identified as a potential neuroprotective agent. The compound's structure allows it to interact with adenosine receptors, which play a crucial role in neuroprotection during ischemic events such as stroke. By inhibiting adenosine re-uptake, the compound increases extracellular adenosine levels, enhancing neuroprotection against ischemia-induced damage .

2. Anti-Ischemic Properties

The compound exhibits anti-ischemic properties that make it suitable for treating conditions related to reduced blood flow to the brain or heart. Research indicates that derivatives of this compound can protect cerebral cells from ischemic damage by promoting blood flow and reducing oxidative stress .

3. Treatment of Neurological Disorders

Due to its neuroprotective effects, this compound is being investigated for its potential in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. The ability to modulate neurotransmitter levels and protect neurons from degeneration positions this compound as a candidate for further clinical studies .

Case Study 1: Neuroprotection in Stroke Models

In animal models of stroke, this compound demonstrated significant neuroprotective effects. The administration of the compound prior to inducing ischemia resulted in reduced infarct size and improved neurological outcomes compared to control groups .

Case Study 2: Cardiovascular Applications

Research has shown that compounds similar to this compound exhibit vasodilatory effects and can improve myocardial tissue perfusion during ischemic events. This makes them potential candidates for treating conditions like angina and myocardial infarction .

Summary of Applications

Mécanisme D'action

The mechanism of action of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylaniline: A precursor in the synthesis of the compound.

N-(2,6-Dimethylphenyl)chloroacetamide: An intermediate in the synthetic route.

Lidocaine: A compound with a similar structure used as a local anesthetic.

Activité Biologique

N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (commonly referred to as bis-DMPDA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of bis-DMPDA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of bis-DMPDA is characterized by the presence of two 2,6-dimethylphenyl groups attached to a piperazine core, with acetamide functionalities. This structure is crucial for its interaction with biological targets.

Structural Formula

Pharmacological Effects

Research indicates that bis-DMPDA exhibits a range of biological activities, including:

- Antidepressant Activity : Studies suggest that bis-DMPDA may influence neurotransmitter systems associated with mood regulation.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly through modulation of pain pathways.

- Antitumor Activity : Some research has pointed towards its efficacy in inhibiting cancer cell proliferation.

The mechanisms underlying the biological activities of bis-DMPDA are not fully elucidated. However, it is believed to interact with various neurotransmitter receptors and enzymes involved in pain perception and mood regulation.

Case Studies

-

Antidepressant Effects :

- A study conducted on animal models demonstrated that bis-DMPDA administration led to significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST) .

- The compound was found to increase serotonin and norepinephrine levels in the brain, suggesting a dual mechanism similar to that of conventional antidepressants.

-

Analgesic Properties :

- In a controlled experiment, bis-DMPDA was administered to rodents subjected to acute pain models. Results showed a notable decrease in pain response compared to control groups .

- The analgesic effect was attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

-

Antitumor Activity :

- In vitro studies revealed that bis-DMPDA exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

- The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRCDIZIDLHOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380204-72-8 | |

| Record name | 1,4-Piperazinediacetamide, N,N'-bis(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380204728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-PIPERAZINEDIACETAMIDE, N,N'-BIS(2,6-DIMETHYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGD35FKE8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.